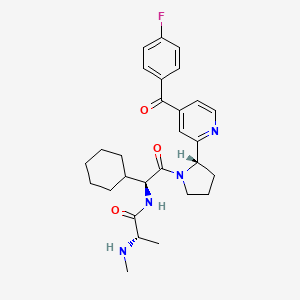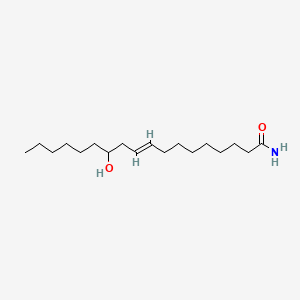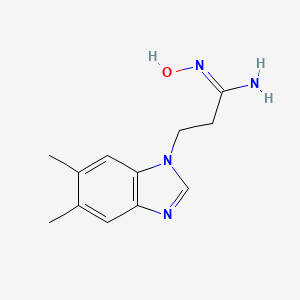
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione is a heterocyclic compound that contains both nitrogen and oxygen atoms in its structure. It is part of the oxazolidinedione family, which is known for its diverse applications in medicinal chemistry and material science. This compound is characterized by the presence of a dichlorophenyl group attached to the oxazolidine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione typically involves the reaction of 2,3-dichlorophenyl isocyanate with a glycolate in the presence of a tin (II) salt. The reaction is carried out at temperatures ranging from 0°C to 110°C. The product is then heated in the presence of an alcohol and a basic compound to precipitate the desired oxazolidinedione .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically filtered and purified through recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: It can be reduced to form oxazolidines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Oxazolidinones
Reduction: Oxazolidines
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-(3’,5’-Dichlorophenyl)-5,5-dimethyloxazolidine-2,4-dione: Known for its antifungal properties.
2,5-Oxazolidinedione: Used as an intermediate in various chemical syntheses.
Uniqueness
4-(2,3-Dichlorophenyl)oxazolidine-2,5-dione is unique due to the presence of the 2,3-dichlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to other oxazolidinediones. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H5Cl2NO3 |
|---|---|
Molecular Weight |
246.04 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5Cl2NO3/c10-5-3-1-2-4(6(5)11)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI Key |
NBHBOWAOICCNNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2C(=O)OC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4,4'-Dimethyl-[1,1'-biphenyl]-3,3'-disulfonic acid](/img/structure/B13727942.png)



![(3R)-3-hydroxy-2-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one](/img/structure/B13727974.png)




